4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound features a benzo[1,2,6]thiadiazine-2,2-dioxide core fused to a piperidine ring, which is further substituted with a tert-butyl carbamate group. The tert-butyl ester enhances metabolic stability and solubility, making it a common protecting group in medicinal chemistry intermediates .
Properties
IUPAC Name |
tert-butyl 4-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-25(20,22)23/h4-7,14,18H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJLCKTDWKSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the E. coli peptide deformylase (PDF) . This enzyme plays a crucial role in the bacterial protein synthesis process, making it a potential target for antibacterial agents.
Mode of Action
The compound acts as an inhibitor of the E. coli peptide deformylase (PDF). It binds to the active site of the enzyme, preventing it from carrying out its function in the protein synthesis process.
Biochemical Pathways
The inhibition of the E. coli peptide deformylase (PDF) disrupts the protein synthesis in bacteria. This leads to the inhibition of bacterial growth, thereby exerting an antibacterial effect.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the function of the E. coli peptide deformylase (PDF), the compound disrupts protein synthesis in bacteria, leading to their inability to grow and proliferate.
Biological Activity
The compound 4-(2,2-Dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic derivative with potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H23N3O4S
- Molecular Weight : 367.5 g/mol
- CAS Number : 1389314-99-1
Antimicrobial Activity
Recent studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | % Activity Compared to Standard |
|---|---|---|---|
| 9 | E. coli | 15.0 | 57.69 |
| 10 | B. subtilis | 14.2 | 54.61 |
| 11 | A. niger | 13.0 | 50.0 |
| 12 | A. flavus | 12.0 | 48.57 |
This data indicates that the compound exhibits considerable antibacterial activity, particularly against E. coli and B. subtilis, with activity levels comparable to established antibiotics like ciprofloxacin.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit glycoside hydrolases, which are crucial in carbohydrate metabolism and are targeted in diabetes treatment.
Table 2: Enzyme Inhibition Potency
| Compound ID | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | α-glucosidase | 0.07 |
| Compound B | α-glucosidase | 0.5 |
The potent inhibitory activity of the compound against α-glucosidase suggests its potential as a therapeutic agent for managing blood sugar levels in diabetic patients.
The biological activity of this compound can be attributed to its structural features that facilitate interaction with target enzymes and microbial membranes. The presence of the dioxo group and the piperidine moiety enhances its binding affinity to biological targets.
Case Studies
In a recent clinical study focusing on the efficacy of piperidine derivatives in treating metabolic disorders, it was found that compounds similar to the one discussed showed promising results in lowering blood glucose levels and improving insulin sensitivity among subjects with type 2 diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous piperidine-carboxylic acid tert-butyl esters:
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s benzo[1,2,6]thiadiazine dioxo core distinguishes it from analogs with benzothiazole () or benzooxazole (). Halogenated Derivatives: Compounds like those in and incorporate chlorine and fluorine atoms, which improve lipophilicity and membrane permeability. The target compound lacks halogens, suggesting it may prioritize solubility over passive diffusion .
Biological Relevance :
- The pyrazole-pyridine substituent in ’s compound is indicative of kinase inhibitor scaffolds (e.g., JAK or EGFR inhibitors), whereas the target compound’s thiadiazine core may align with sulfonamide-based drugs (e.g., carbonic anhydrase inhibitors) .
- Boronate esters () serve as synthetic intermediates, whereas the target compound’s lack of reactive handles suggests it is a final intermediate or stable pharmacophore .
Synthetic Utility :
- The tert-butyl ester group in all compounds acts as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. For example, describes Boc-protection using di-tert-butyl dicarbonate, a method likely applicable to the target compound .
Preparation Methods
Kristinsson-Geevers Method for Thiadiazine Precursors
The benzothiadiazine ring is typically synthesized via cyclization reactions. A foundational approach involves reacting dichloromalononitrile (31 ) with sulfur dichloride (SCl₂) to form tetrachlorothiadiazine (18 ), a versatile intermediate. This method, developed by Kristinsson and later modified by Geevers, yields 18 as a yellow oil (90% yield) after vacuum distillation.
Reaction Scheme 1:
$$
\text{Dichloromalononitrile (31)} + \text{SCl}_2 \xrightarrow{\text{reflux}} \text{Tetrachlorothiadiazine (18)}
$$
Oxidative Cyclization of Amidines
Amidine precursors undergo oxidative cyclization to form the thiadiazine ring. For example, treating substituted benzamidines with N-chlorosuccinimide (NCS) or iodobenzene diacetate (PhI(OAc)₂) in chlorobenzene facilitates ring closure. This method is effective for introducing substituents at the 3-position of the thiadiazine.
Reaction Scheme 2:
$$
\text{Amidine (6a)} + \text{NCS} \xrightarrow{\text{CH}2\text{Cl}2} \text{4H-Benzothiadiazine (2a)}
$$
Incorporation of the Piperidine Moiety
Nucleophilic Substitution with Boc-Protected Piperidine
Tetrachlorothiadiazine (18 ) reacts with tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions (e.g., triethylamine) to substitute one chloride with the piperidine amine. This step requires careful temperature control (0–25°C) to avoid over-substitution.
Reaction Scheme 3:
$$
\text{Tetrachlorothiadiazine (18)} + \text{tert-Butyl 4-aminopiperidine-1-carboxylate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Coupling via Carbodiimide Chemistry
An alternative route involves coupling pre-formed 3-aminobenzothiadiazine-2,2-dioxide with Boc-piperidine-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method ensures regioselectivity and avoids side reactions.
Reaction Scheme 4:
$$
\text{3-Aminobenzothiadiazine-2,2-dioxide} + \text{Boc-piperidine-4-carboxylic acid} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}
$$
Key Synthetic Challenges and Solutions
Regioselectivity in Substitution Reactions
The tetrachlorothiadiazine intermediate (18 ) exhibits multiple reactive sites. Employing sterically hindered amines (e.g., Boc-piperidine) and low temperatures (0°C) favors substitution at the 3-position.
Boc Group Stability
The tert-butoxycarbonyl group is susceptible to acidic conditions. Reactions must avoid strong acids (e.g., HCl, H₂SO₄) and instead use mild bases (e.g., NaHCO₃) for workup.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₄S |
| Molecular Weight | 392.47 g/mol |
| CAS Registry Number | 1389310-33-1 |
| Key IR Absorptions (cm⁻¹) | 1720 (C=O, Boc), 1340, 1160 (S=O asym/sym) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 1.45 (s, 9H, Boc), 3.15–3.30 (m, 4H, piperidine), 7.50–7.80 (m, 4H, Ar) |
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The compound can be synthesized via a two-step process involving condensation reactions. For example, resorcinol derivatives can react with azacycloalkanones under basic conditions (e.g., sodium tert-butylate) at a molar ratio of 1:8 to form intermediates, followed by tert-butyl ester protection . Reaction optimization (temperature: 60–80°C; solvent: anhydrous THF) is critical to achieve yields >70% .
Q. How should this compound be stored to ensure stability?
Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or light, as these conditions may hydrolyze the tert-butyl ester group or degrade the benzothiadiazine moiety .
Q. What analytical methods are suitable for confirming its structural integrity?
Use 1H and 13C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and aliphatic signals from the piperidine ring (δ 1.4–3.2 ppm). High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight (e.g., expected [M+H]⁺: ~423 Da) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization of variables is required:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions.
- Temperature : Elevated temperatures (70–90°C) accelerate kinetics but risk decomposition.
- Catalysts : Use palladium catalysts for coupling reactions involving halogenated intermediates . Monitor progress via TLC or in-line FTIR to detect intermediates .
Q. What strategies are effective for modifying the tert-butyl ester group to generate derivatives?
The tert-butyl ester can be selectively deprotected using TFA/DCM (1:1) to expose the carboxylic acid, enabling amidation or esterification. For example, coupling with amines via EDC/HOBt yields piperidine-amide derivatives with potential bioactivity .
Q. How can researchers address contradictions in stability data across studies?
Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Conflicting data may arise from impurities (e.g., residual solvents) or polymorphic forms. Use DSC to identify thermal transitions and XRD for crystallinity analysis .
Q. What computational methods predict the compound’s reactivity in novel reactions?
DFT calculations (B3LYP/6-31G*) model the electron-deficient benzothiadiazine core’s behavior in nucleophilic attacks. MD simulations (AMBER force field) assess steric hindrance around the piperidine ring .
Methodological Gaps and Solutions
Q. How to evaluate toxicity when limited data is available?
Perform in vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
